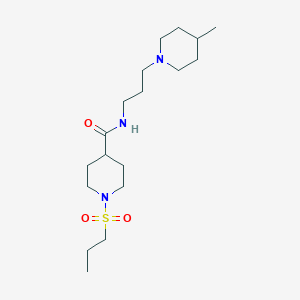

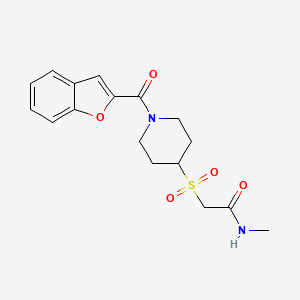

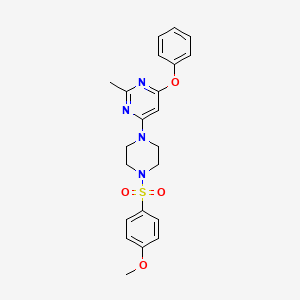

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactions of structurally related tetrahydroisoquinoline derivatives. For instance, research on these derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed by studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity (pKa).Scientific Research Applications

Synthesis and Application in Organic Chemistry N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide and related compounds have been the focus of synthetic chemistry research due to their relevance in producing biologically active molecules and natural products. For instance, the organocatalytic enantioselective Pictet-Spengler reactions have been utilized to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to the production of natural products and synthetic drugs like (R)-crispine A and (R)-almorexant (Elma Mons et al., 2014). Additionally, picolinamide has been used as a traceless directing group in cobalt-catalyzed oxidative annulation processes for synthesizing isoquinolines through C-H/N-H bonds activation, showcasing good functional group tolerance and excellent regioselectivity (Chang-Sheng Kuai et al., 2017).

Chemical Synthesis and Characterization Further research into the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been conducted to explore the potential pharmacological activities of these molecules. This demonstrates the versatility and interest in the structural modification of tetrahydroisoquinoline derivatives for potential therapeutic applications (R. Zaki et al., 2017).

Biological Applications and Drug Development The exploration of tetrahydroisoquinolines in drug development, particularly as AMPA receptor antagonists, has been a significant area of study. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized as potential noncompetitive AMPA receptor antagonists for imaging brain diseases, with certain compounds showing promising anticonvulsant properties (Mingzhang Gao et al., 2006). This highlights the potential therapeutic applications of tetrahydroisoquinoline derivatives in neurology and psychiatry.

Mechanism of Action

Target of Action

The primary targets of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) structure have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

The exact mode of action of This compound It is known that thiq-based compounds interact with their targets to exert their biological activities .

Biochemical Pathways

The biochemical pathways affected by This compound Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

The molecular and cellular effects of the action of This compound Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety and hazards of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” can be analyzed by understanding the compound’s toxicity, flammability, and environmental impact.

Future Directions

The future directions of research on “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” could involve the development of novel THIQ analogs with potent biological activity . Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of these derivatives are on the rise .

properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12(21)20-9-7-13-5-6-15(10-14(13)11-20)19-17(22)16-4-2-3-8-18-16/h2-6,8,10H,7,9,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBBVOQSJGVPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)